molecular formula C17H12F6O3 B8251775 (3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone

(3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B8251775
M. Wt: 378.26 g/mol
InChI Key: HQACEIVJGPDITH-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone is an organic compound known for its unique chemical structure and properties. This compound features two distinct aromatic rings, one substituted with trifluoromethyl groups and the other with methoxy groups. The presence of these functional groups imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 3,4-dimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Bis(trifluoromethyl)phenyl)(3,4-dimethoxyphenyl)methanone stands out due to its unique combination of trifluoromethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry[5][5] .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6O3/c1-25-13-4-3-9(7-14(13)26-2)15(24)10-5-11(16(18,19)20)8-12(6-10)17(21,22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQACEIVJGPDITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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